molecular formula C15H10F3N7O B2759613 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034418-57-8

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2759613
CAS No.: 2034418-57-8
M. Wt: 361.288
InChI Key: AULIGCPEZDTUGS-UHFFFAOYSA-N
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Description

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced using reagents like trifluoromethylating agents, and the pyrazolo[1,5-a]pyrimidine moiety is constructed through subsequent reactions involving pyrimidinone derivatives.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to achieve high yields and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. Large-scale synthesis also necessitates adherence to safety and environmental regulations to minimize waste and hazardous byproducts.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions are common, where different substituents can be introduced at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules.

  • Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

  • Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have similar pharmacophores and are used in various medicinal applications.

Uniqueness: N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its trifluoromethyl group, in particular, contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N7O/c16-15(17,18)9-2-5-24-11(6-9)22-23-12(24)8-20-14(26)10-7-21-25-4-1-3-19-13(10)25/h1-7H,8H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULIGCPEZDTUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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